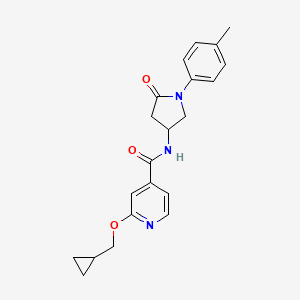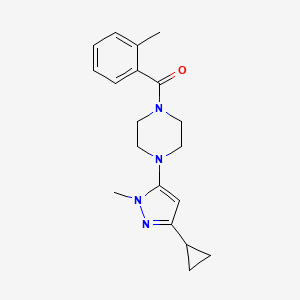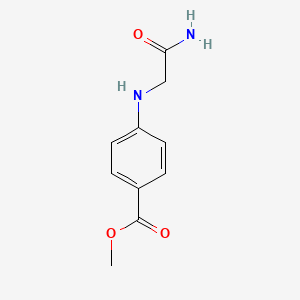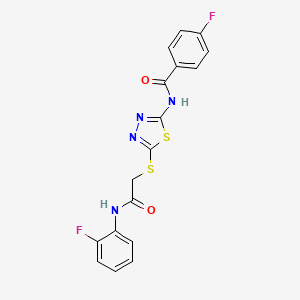
2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide has various biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been shown to have antimicrobial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide in lab experiments include its potential applications in various medical research studies. The compound has shown promising results in various studies and has the potential to be used in the development of new drugs. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide. These include further studies on its mechanism of action, potential side effects, and its use in the treatment of various diseases. Other future directions include the development of new drugs based on this compound and the exploration of its potential applications in other areas of medical research.
Synthesis Methods
The synthesis of 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide has been achieved using different methods. One of the commonly used methods involves the reaction of isonicotinic acid with p-tolyl hydrazine in the presence of acetic anhydride. The resulting product is then reacted with cyclopropylmethyl chloride in the presence of potassium carbonate to obtain the final product. Other methods involve the use of different reagents and solvents to achieve the synthesis of this compound.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide has shown potential applications in various medical research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-2-6-18(7-3-14)24-12-17(11-20(24)25)23-21(26)16-8-9-22-19(10-16)27-13-15-4-5-15/h2-3,6-10,15,17H,4-5,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDPSZKJCUELHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=NC=C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)

![2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2665610.png)


![N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2665615.png)
![(4Ar,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2665616.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2665619.png)
![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)


![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)

